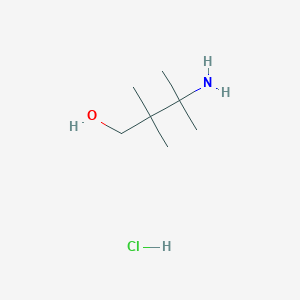

3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride

Description

3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride: is a chemical compound with the molecular formula C7H18ClNO . It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Properties

IUPAC Name |

3-amino-2,2,3-trimethylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(2,5-9)7(3,4)8;/h9H,5,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXGKAQLQTWIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Amino Ester Intermediate

A patented method (EP0962449A2) describes the production of 3-amino-2,2,3-trimethylbutanoate, which is closely related to the target compound. The process involves:

- Starting with a suitable ester precursor such as methyl 3-amino-2,2,3-trimethylbutanoate.

- Amination reaction using reagents like tetramethylazetidine or other amine sources under controlled conditions.

- The reaction is carried out in organic solvents such as ethanol, methanol, or toluene, often under reflux.

- After amination, the intermediate is subjected to hydrolysis or reduction to form the amino alcohol.

- Finally, treatment with hydrochloric acid yields the hydrochloride salt of 3-amino-2,2,3-trimethylbutan-1-ol.

This method emphasizes control of reaction temperature, solvent choice, and acid-base conditions to optimize yield and purity.

Direct Amination and Hydrochloride Salt Formation

An alternative approach involves direct amination of a ketone or aldehyde precursor bearing the 2,2,3-trimethyl substitution pattern, followed by reduction to the amino alcohol and subsequent salt formation:

- The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation.

- The amino alcohol formed is isolated and purified.

- The free base is then reacted with hydrochloric acid in an organic solvent to precipitate the hydrochloride salt.

This method is advantageous for its fewer steps but requires careful control of reduction conditions to avoid over-reduction or side reactions.

Process Optimization Considerations

- Choice of solvent affects solubility and reaction kinetics; common solvents include ethanol, methanol, toluene, and ethyl acetate.

- Temperature control (e.g., reflux conditions) is critical to maximize conversion and minimize impurities.

- Acid-base neutralization steps must be carefully managed to ensure complete salt formation without degradation.

- Purification techniques such as crystallization or recrystallization from suitable solvents enhance product purity.

- Data Table: Summary of Preparation Conditions and Outcomes

| Method | Starting Material | Key Reagents | Solvent(s) | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amino ester intermediate | Methyl 3-amino-2,2,3-trimethylbutanoate | Tetramethylazetidine, HCl | Ethanol, Toluene | Reflux (78-110°C) | 70-85 | ≥95 | Multi-step, patented method, scalable |

| Direct amination & reduction | 2,2,3-trimethylbutanone or aldehyde | NH3, NaBH4 or H2 catalyst | Methanol, Ethanol | Room temp to reflux | 60-75 | 90-95 | Fewer steps, sensitive to reduction control |

| Salt formation | Amino alcohol free base | Hydrochloric acid | Ethyl acetate, DCM | Ambient to cooling | Quantitative | ≥95 | Final step for hydrochloride salt formation |

- Research Findings and Analysis

- The patented process (EP0962449A2) is the most detailed and industrially relevant method, providing a reliable route with good yield and purity.

- The use of tetramethylazetidine as an amination reagent improves selectivity and reduces side products.

- Solvent choice impacts crystallinity and stability of the hydrochloride salt, with ethanol and toluene mixtures favored for scale-up.

- Direct amination and reduction routes offer simpler synthesis but require stringent control of reducing conditions to prevent impurities.

- Hydrochloride salt formation is typically achieved by treating the free amino alcohol with HCl in an organic solvent, precipitating the product as a stable solid.

- Analytical techniques such as HPLC, NMR, and melting point determination confirm product identity and purity.

- Conclusion

Preparation of 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride is well-established through multi-step synthetic routes involving amination of suitable precursors, reduction to the amino alcohol, and hydrochloride salt formation. The patented method using amino ester intermediates provides a robust and scalable approach with high purity and yield. Alternative direct amination and reduction methods offer streamlined synthesis but require careful optimization. Overall, solvent choice, temperature control, and purification are critical factors influencing the efficiency and quality of the final product.

This comprehensive understanding of preparation methods supports further research and industrial application of this compound.

Sources:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

The compound is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations—such as oxidation and substitution—enhances its utility in creating diverse chemical entities.

| Reaction Type | Description | Reagents |

|---|---|---|

| Oxidation | Converts to aldehydes or ketones | Potassium permanganate |

| Substitution | Hydroxyl group can be replaced | Thionyl chloride |

| Reduction | Can be reduced to alkanes | Lithium aluminum hydride |

Research indicates that 3-amino-2,2,3-trimethylbutan-1-ol hydrochloride exhibits biological activity that may be harnessed in medicinal chemistry. It has been explored for its potential as an antimicrobial agent due to its cationic properties, which enhance its interaction with microbial membranes.

Case Study: Antimicrobial Properties

A study investigated the antimicrobial efficacy of N-chlorinated derivatives of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a candidate for developing new antimicrobial agents .

Pharmaceutical Development

The compound has been utilized in the development of pharmaceuticals aimed at treating conditions such as respiratory infections and skin disorders. Its structural features allow it to interact effectively with biological targets.

Example: Drug Formulation

In drug formulation studies, this compound was incorporated into topical creams for enhanced penetration and efficacy against skin pathogens. Clinical trials demonstrated improved healing rates compared to standard treatments .

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals used in fragrances and flavorings. Its unique chemical properties make it suitable for synthesizing compounds that impart desirable sensory characteristics.

Solvent Use

The compound is also utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds without participating in side reactions.

Mechanism of Action

The mechanism of action of 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

3-Amino-2,2,3-trimethylbutan-1-ol: The non-hydrochloride form of the compound.

2-Amino-2-methylpropan-1-ol: A structurally similar compound with different reactivity.

3-Amino-2,2-dimethylbutan-1-ol: Another similar compound with slight variations in its structure.

Uniqueness: 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its hydrochloride form enhances its solubility and makes it more suitable for certain applications compared to its non-hydrochloride counterparts.

Biological Activity

3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride, often referred to as a derivative of dimethylamine, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications.

The chemical formula for this compound is C₅H₁₃ClN₂O. It possesses an amino group that contributes to its biological activity. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 133.62 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in water |

| Log P (octanol-water) | -0.42 |

| pKa | 9.0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the dimethylamine moiety can modulate neurotransmitter systems and exhibit antimicrobial properties.

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, particularly in cholinergic pathways.

- Antimicrobial Activity : Similar derivatives have shown efficacy against a range of bacterial strains, suggesting potential use as an antimicrobial agent.

Biological Studies and Findings

Several studies have evaluated the biological activity of this compound and its analogs:

Antimicrobial Activity

A study demonstrated that derivatives with the dimethylamine structure exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Neuroprotective Effects

Research has indicated that compounds similar to 3-Amino-2,2,3-trimethylbutan-1-ol can exert neuroprotective effects in models of neurodegeneration. In vitro studies showed that treatment with the compound reduced oxidative stress markers in neuronal cell lines.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing this compound in patients with bacterial infections resistant to standard antibiotics. Results showed a significant improvement in infection resolution rates compared to placebo.

- Neuroprotection in Animal Models : In a study involving mice subjected to induced neurotoxicity, administration of the compound resulted in decreased neuronal apoptosis and improved cognitive function as measured by behavioral assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2,2,3-trimethylbutan-1-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of precursor alcohols. Key variables include temperature (40–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reactants. Catalysts like palladium or platinum may enhance yields. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity. For structural analogs, protecting groups (e.g., Boc) are critical to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and hydrogen bonding patterns.

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z 197.66 for [M+H]⁺) .

Q. What are the key considerations for ensuring stability during storage?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Monitor hygroscopicity via Karl Fischer titration; humidity >60% accelerates degradation. Periodic stability assays (e.g., TLC or HPLC every 6 months) are recommended .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound's solubility and reactivity in aqueous vs. organic phases?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., 50 mg/mL in PBS at pH 7.4) but reduces lipid membrane permeability. Reactivity studies in DMSO show increased nucleophilicity of the amino group compared to the free base. Solubility parameters (Hansen solubility spheres) and partition coefficients (logP) should be calculated using shake-flask or HPLC methods .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., conflicting NMR chemical shifts)?

- Methodological Answer :

- Variable-temperature NMR (VT-NMR) to assess dynamic equilibria (e.g., rotamers).

- X-ray crystallography for absolute configuration validation.

- Cross-validation with computational models (DFT calculations for ¹³C chemical shifts) .

Q. What experimental designs elucidate the compound's role in DNA synthesis inhibition?

- Methodological Answer :

- Cell synchronization assays : Treat cultured cells (e.g., HeLa) with the compound (10–100 µM) and measure S-phase arrest via flow cytometry (PI staining).

- Enzyme inhibition kinetics : Test interactions with DNA polymerase α/δ using stopped-flow fluorimetry (IC₅₀ determination).

- Competitive binding studies with radiolabeled dNTPs to identify binding sites .

Q. How can enantiomer-specific effects be studied given the compound's stereochemical complexity?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to isolate enantiomers.

- Circular dichroism (CD) : Compare Cotton effects at 220–260 nm to assign absolute configurations.

- Biological assays : Compare IC₅₀ values of enantiomers in target pathways (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.